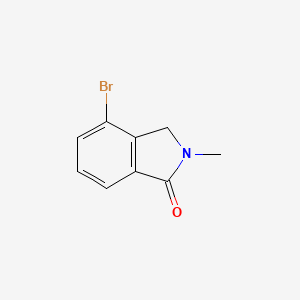

4-Bromo-2-methylisoindolin-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVZVGCFIFFWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619882 | |

| Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435273-55-5 | |

| Record name | 4-Bromo-2-methylisoindolin-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435273-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-methylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged structural motif in medicinal chemistry, forming the backbone of a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention due to their diverse therapeutic applications, including roles as anticancer, anti-inflammatory, and neuroprotective agents. The specific compound, 4-Bromo-2-methylisoindolin-1-one, serves as a key intermediate in the synthesis of more complex molecules, where the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, and the N-methyl group modulates solubility and metabolic stability. This guide provides a comprehensive overview of a proposed synthetic route to this compound and a detailed analysis of its expected characterization.

Proposed Synthesis of this compound

Part 1: Synthesis of 4-Bromoisoindolin-1-one

The synthesis of 4-Bromoisoindolin-1-one has been reported and serves as the foundational step in our proposed route.[1] This method involves the intramolecular cyclization of a brominated benzoic acid derivative.

Reaction Scheme:

Caption: Synthesis of 4-Bromoisoindolin-1-one.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-bromo-2-bromomethyl-benzoic acid methyl ester (1.0 eq) in tetrahydrofuran (THF), cooled to 0 °C in an ice bath, add a 30% aqueous ammonia solution (excess).

-

Reaction Progression: Stir the biphasic mixture vigorously at room temperature under a nitrogen atmosphere for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the THF under reduced pressure. The resulting residue is then partitioned between ethyl acetate and a 2M citric acid solution to neutralize the excess ammonia and facilitate the separation of the organic product.[1] The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel.

Part 2: N-Methylation of 4-Bromoisoindolin-1-one

The second step involves the selective methylation of the nitrogen atom of the lactam. A common and effective method for this transformation is the use of a methylating agent in the presence of a suitable base.

Reaction Scheme:

Caption: N-Methylation of 4-Bromoisoindolin-1-one.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). Add a solution of 4-Bromoisoindolin-1-one (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the sodium salt of the lactam.

-

Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

Alternative Synthetic Route: Reductive Amination

An alternative and potentially more convergent approach to N-substituted isoindolinones is the reductive C-N coupling and intramolecular amidation of a 2-carboxybenzaldehyde with a primary amine.[2] This one-pot procedure can be highly efficient.

Reaction Scheme:

Caption: Reductive Amination Route to the Target Compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data based on its chemical structure and data from analogous compounds.

Physical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₈BrNO | [3][4] |

| Molecular Weight | 226.07 g/mol | [3] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. | - |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6-7.8 | d | 1H | Ar-H | Aromatic proton ortho to the bromine atom, deshielded. |

| ~ 7.4-7.6 | m | 2H | Ar-H | Remaining two aromatic protons. |

| ~ 4.4 | s | 2H | -CH₂- | Benzylic methylene protons adjacent to the nitrogen and aromatic ring. |

| ~ 3.1 | s | 3H | -CH₃ | N-methyl protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C=O | Carbonyl carbon of the lactam. |

| ~ 140-145 | Ar-C | Quaternary aromatic carbon attached to the lactam nitrogen. |

| ~ 130-135 | Ar-C | Aromatic carbons. |

| ~ 120-130 | Ar-C | Aromatic carbons. |

| ~ 115-120 | Ar-C-Br | Aromatic carbon attached to the bromine atom. |

| ~ 50 | -CH₂- | Benzylic methylene carbon. |

| ~ 30 | -CH₃ | N-methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 1680-1700 | C=O stretch | Amide (Lactam) |

| ~ 3000-3100 | C-H stretch | Aromatic |

| ~ 2850-2950 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~ 1600, 1450 | C=C stretch | Aromatic ring |

| ~ 1000-1100 | C-N stretch | Amine |

| ~ 500-600 | C-Br stretch | Alkyl halide |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of bromine.

| m/z | Interpretation |

| 225/227 | [M]⁺ and [M+2]⁺ molecular ion peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| Predicted Fragments | Loss of CO, Br, CH₃, and other fragments resulting from the cleavage of the isoindolinone ring. |

Conclusion

This technical guide outlines a reliable and well-precedented synthetic pathway for the preparation of this compound, a valuable building block in medicinal and materials chemistry. The proposed two-step synthesis, involving the formation of 4-Bromoisoindolin-1-one followed by N-methylation, offers a clear and achievable route to the target compound. The detailed predicted characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of this important intermediate. The alternative reductive amination route presents a more convergent strategy that may be advantageous in certain contexts.

References

- 1. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Isoindolinone synthesis [organic-chemistry.org]

- 3. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

4-Bromo-2-methylisoindolin-1-one CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylisoindolin-1-one is a substituted isoindolinone, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The isoindolinone scaffold is a privileged structure, appearing in a variety of biologically active molecules and approved pharmaceutical agents.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications in drug discovery and development.

Chemical Identity and Properties

CAS Number: 435273-55-5[2]

Molecular Formula: C₉H₈BrNO[2]

IUPAC Name: this compound

Synonyms: 4-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one

Molecular Weight: 226.07 g/mol [2]

| Property | Value | Source |

| CAS Number | 435273-55-5 | [2] |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Predicted XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

Synthesis and Manufacturing

A probable synthetic pathway would involve the following conceptual steps:

Caption: Conceptual synthetic workflow for this compound.

Detailed Protocol for a Related Analog (4-Bromoisoindolin-1-one):

The synthesis of the N-unsubstituted analog, 4-Bromoisoindolin-1-one, has been reported and involves the reaction of 3-bromo-2-(bromomethyl)benzoate with ammonia.[3] This provides a strong basis for a potential synthesis of the N-methylated target compound.

Step-by-step methodology for 4-Bromoisoindolin-1-one: [3]

-

A solution of methyl 3-bromo-2-(bromomethyl)benzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran is prepared.

-

The solution is cooled to 0°C.

-

An aqueous solution of ammonia (excess) is added to the reaction mixture.

-

The mixture is stirred at room temperature for an extended period (e.g., 18 hours).

-

The solvent is removed under reduced pressure.

-

The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 2M citric acid).

-

The organic layer is separated, dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated.

-

The crude product is then purified using flash chromatography on silica gel.

To adapt this for the synthesis of this compound, one would substitute aqueous ammonia with a solution of methylamine.

Applications in Drug Discovery and Medicinal Chemistry

The isoindolinone core is a key pharmacophore in a number of therapeutic agents. The bromine atom at the 4-position of this compound serves as a versatile synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Potential Therapeutic Areas:

-

Oncology: Substituted isoindolinones have been investigated as potent inhibitors of various cancer-related targets.

-

Inflammation and Immunology: Lenalidomide, a well-known isoindolinone-containing drug, is an immunomodulatory agent used in the treatment of multiple myeloma.[1]

-

Central Nervous System (CNS) Disorders: The structural features of isoindolinones may allow for penetration of the blood-brain barrier, making them attractive scaffolds for CNS-acting drugs.

The Role of the Bromine Atom in Synthesis:

The presence of the bromine atom is of strategic importance for medicinal chemists. It allows for the introduction of a wide array of chemical moieties at this position, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.

Caption: Suzuki-Miyaura coupling as a key diversification strategy.

This synthetic versatility allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Characterization and Analytical Data

While specific, published spectroscopic data for this compound is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be indicative of their relative positions.

-

Methylene Protons (-CH₂-): A singlet in the aliphatic region (typically ~4.0-5.0 ppm) for the two protons of the methylene group in the five-membered ring.

-

N-Methyl Protons (-NCH₃): A singlet in the aliphatic region (typically ~3.0-3.5 ppm) for the three protons of the N-methyl group.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-C=O): A signal in the downfield region (typically ~165-175 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (~120-150 ppm). The carbon bearing the bromine atom would be expected to show a characteristic chemical shift.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region (~45-55 ppm).

-

N-Methyl Carbon (-NCH₃): A signal in the aliphatic region (~25-35 ppm).

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 peaks of roughly equal intensity) due to the presence of the bromine atom.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its isoindolinone core is a proven pharmacophore, and the presence of a bromine atom provides a key site for synthetic diversification. While detailed biological studies on this specific compound are not widely published, its structural features suggest potential for the development of novel therapeutics in various disease areas. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-2-methylisoindolin-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of medicinal chemistry and materials science, isoindolinone scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials.[1][2] 4-Bromo-2-methylisoindolin-1-one (C₉H₈BrNO) is a key synthetic intermediate, valued for the strategic placement of its bromine atom which allows for further functionalization through cross-coupling reactions, making it a versatile building block in drug discovery pipelines.[3]

The absolute confirmation of its molecular structure is the foundational prerequisite for its use in any subsequent research or development. Any ambiguity in its identity can lead to misinterpreted biological data, failed syntheses, and wasted resources. This guide provides an in-depth, predictive analysis of the expected spectroscopic signature of this compound, grounded in fundamental principles and data from analogous structures. It further outlines the gold-standard methodologies for acquiring and interpreting this data, ensuring scientific integrity at every step.

Part 1: Molecular Structure and Anticipated Spectroscopic Features

The structural integrity of a compound is unequivocally established by a confluence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

Molecular Structure with Atom Numbering

Caption: Predicted structure of this compound with atom numbering for NMR analysis.

Based on this structure, we can predict the key features that will be observed in each spectroscopic analysis:

-

¹H and ¹³C NMR: Will reveal the number of unique proton and carbon environments, their connectivity through spin-spin coupling, and their chemical environment. We expect to see signals corresponding to the N-methyl group, the methylene (-CH₂-) group, and the three distinct aromatic protons.

-

IR Spectroscopy: Will confirm the presence of key functional groups, most notably the strong absorbance from the lactam carbonyl (C=O) group.

-

Mass Spectrometry: Will determine the molecular weight and provide crucial information about the elemental composition. The presence of a bromine atom will be definitively confirmed by its characteristic isotopic pattern.

Part 2: Gold-Standard Methodologies for Spectroscopic Analysis

The quality of spectroscopic data is directly dependent on the rigor of the experimental protocol. The following sections detail the methodologies that ensure reproducible and trustworthy results.

Workflow for Spectroscopic Characterization

Caption: General workflow for the complete spectroscopic characterization of an organic compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR)

-

Rationale: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The choice of a 400 MHz (or higher) spectrometer provides the necessary resolution to resolve complex splitting patterns in the aromatic region.[4] Deuterated chloroform (CDCl₃) is a common choice of solvent as it dissolves a wide range of organic compounds and its residual proton signal is well-characterized. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS. Vortex gently until the sample is fully dissolved.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum. Standard acquisition parameters for small molecules should be employed.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Pick, integrate, and analyze the multiplicity of all peaks. For the ¹³C spectrum, reference the residual CDCl₃ peak to 77.16 ppm.

-

Experimental Protocol: Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds (e.g., C=O, C-H, C-N).

-

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to capture the ambient spectrum (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.

-

Experimental Protocol: Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula. The fragmentation pattern offers corroborating evidence for the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules and often yields a strong signal for the protonated molecule [M+H]⁺.

-

Step-by-Step Methodology (ESI-QTOF):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [C₉H₈BrNO + H]⁺).

-

Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range covers the expected molecular ion.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. Critically, look for the M and M+2 peaks, which should be of nearly equal intensity, confirming the presence of one bromine atom.[5] Analyze the major fragment ions to propose a fragmentation pathway.

-

Part 3: Predicted Spectroscopic Data and In-Depth Interpretation

The following data is predicted based on the known structure of this compound and established spectroscopic principles.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6-7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the bromine atom, deshielded by its electron-withdrawing inductive effect. |

| ~ 7.4-7.6 | Triplet | 1H | Ar-H | Aromatic proton coupled to its two neighbors. |

| ~ 7.2-7.4 | Doublet | 1H | Ar-H | Aromatic proton ortho to the fused ring junction. |

| ~ 4.40 | Singlet | 2H | -CH₂ -N | Methylene protons adjacent to the nitrogen and the aromatic ring. Typically appears as a singlet in similar systems. |

| ~ 3.15 | Singlet | 3H | N-CH₃ | Methyl protons attached to the nitrogen atom. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C =O | Characteristic chemical shift for a lactam carbonyl carbon. |

| ~ 145 | Ar-C | Quaternary aromatic carbon at the ring fusion. |

| ~ 135 | Ar-C | Quaternary aromatic carbon at the ring fusion. |

| ~ 133 | Ar-C H | Aromatic methine carbon. |

| ~ 129 | Ar-C H | Aromatic methine carbon. |

| ~ 125 | Ar-C H | Aromatic methine carbon. |

| ~ 122 | Ar-C -Br | Aromatic carbon directly attached to bromine; its shift is influenced by the heavy atom effect. |

| ~ 50 | -C H₂-N | Methylene carbon adjacent to nitrogen. |

| ~ 30 | N-C H₃ | N-methyl carbon. |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3050 | Medium | C-H stretch | Aromatic C-H stretching vibrations. |

| ~ 2920 | Medium-Weak | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~ 1690 | Strong | C=O stretch | Characteristic and strong absorption for a five-membered lactam (γ-lactam) carbonyl group. |

| ~ 1600, 1470 | Medium-Weak | C=C stretch | Aromatic ring skeletal vibrations. |

| ~ 1100 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

Predicted High-Resolution Mass Spectrometry (HRMS) Data

-

Molecular Formula: C₉H₈BrNO

-

Exact Mass: 224.9789 Da

-

Predicted Ion (ESI+): [M+H]⁺

-

Expected m/z: 225.9862 (for ⁷⁹Br) and 227.9842 (for ⁸¹Br)

Table of Predicted Mass Fragments:

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment |

| 226 / 228 | [M]⁺ | Molecular Ion |

| 198 / 200 | [M-CO]⁺ | Loss of carbon monoxide |

| 147 | [M-Br]⁺ | Loss of bromine radical |

| 118 | [M-Br-CHO]⁺ | Subsequent loss of formyl radical |

Proposed Fragmentation Pathway

Caption: A plausible electron ionization (EI) fragmentation pathway for this compound.

This proposed pathway highlights two key fragmentation events: the loss of the stable carbon monoxide molecule from the lactam ring and the cleavage of the carbon-bromine bond, both of which are common fragmentation patterns for such structures.[6]

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with the appropriate combination of modern spectroscopic techniques. This guide provides a robust framework for both predicting the expected spectral outcomes and for acquiring high-quality, reliable data. The predicted ¹H NMR spectrum with its distinct singlets for the methylene and methyl groups and a complex aromatic region, a strong IR absorption around 1690 cm⁻¹, and a mass spectrum dominated by the characteristic M/M+2 isotopic doublet at m/z 226/228, together form a unique spectroscopic fingerprint. Adherence to the detailed protocols herein will ensure that researchers can confirm the identity and purity of this valuable synthetic intermediate with the highest degree of confidence, thereby upholding the principles of scientific integrity and enabling the successful advancement of their research objectives.

References

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4-Bromo-2-methylisoindolin-1-one for Pharmaceutical Development

This guide provides an in-depth technical framework for characterizing the solubility and chemical stability of 4-Bromo-2-methylisoindolin-1-one, a key intermediate and structural motif in medicinal chemistry. The isoindolinone scaffold is a fundamental structure in many pharmaceutical compounds, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals.[1][2][3] This document moves beyond a simple data sheet to offer a detailed rationale behind experimental design, robust protocols, and data interpretation, empowering research teams to generate reliable and reproducible results for this specific molecule and other novel isoindolinone derivatives.

Introduction: The Importance of Physicochemical Characterization

This compound (C₉H₈BrNO) is a synthetic organic compound featuring the isoindolinone heterocyclic core.[4][5] The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability.

-

Solubility directly impacts bioavailability, formulation strategies, and the reliability of in vitro assay results.[6] Poor aqueous solubility can be a significant impediment, leading to challenges in preclinical and clinical development.

-

Stability determines a compound's shelf-life, dictates storage and handling conditions, and reveals potential degradation pathways that could lead to inactive or toxic byproducts.[7][8]

This guide provides the necessary protocols to establish a comprehensive solubility and stability profile for this compound, ensuring a solid foundation for its advancement in drug discovery and development programs.

Core Physicochemical Properties

Before embarking on experimental studies, it is crucial to review the known computed properties of the molecule. These values provide a theoretical baseline for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | PubChem[4] |

| Molecular Weight | 226.07 g/mol | PubChem[4] |

| CAS Number | 435273-55-5 | PubChem[4] |

| Predicted XLogP3 | 1.6 | PubChem[4] |

| Physical Form | Solid (predicted) | Sigma-Aldrich[9] |

The predicted XLogP3 value of 1.6 suggests that this compound is moderately lipophilic, indicating it may have limited solubility in aqueous media but better solubility in organic solvents. Experimental verification is essential.

A Practical Guide to Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The "gold standard" for its determination is the shake-flask method , which is reliable and widely accepted.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Causality in Solvent Selection

The principle of "like dissolves like" governs solubility.[12] Therefore, a diverse panel of solvents should be selected to probe the full solubility range of the compound, covering different polarity and hydrogen bonding characteristics.

Recommended Solvent Panel:

| Class | Solvent | Rationale |

| Polar Protic | Water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol | Represents biological fluids and common protic co-solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Common solvents for stock solutions and chemical reactions. |

| Nonpolar | Toluene, Cyclohexane | Represents lipophilic environments. |

Experimental Workflow: Shake-Flask Method

The following protocol describes a robust procedure for determining the thermodynamic solubility of this compound.

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Shake-Flask Protocol

-

Preparation: Add an excess amount of solid this compound (e.g., ~5 mg, accurately weighed) to a series of glass vials. The excess is crucial to ensure saturation is achieved.[11]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the corresponding vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[10][13]

-

Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a short period. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results from suspended microparticles.

-

Quantification:

-

Prepare a calibration curve using accurately weighed standards of this compound dissolved in a suitable solvent (e.g., acetonitrile).

-

Accurately dilute a known volume of the clear supernatant from each sample into the mobile phase or a suitable solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted samples and standards by a validated HPLC-UV method.

-

Calculate the concentration in the original supernatant, which represents the solubility.

-

Data Presentation

Results should be compiled into a clear, comparative table.

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Water | Polar Protic | 25 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | Polar Protic | 25 | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data |

| DMSO | Polar Aprotic | 25 | Experimental Data | Experimental Data |

| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Experimental Data |

| Toluene | Nonpolar | 25 | Experimental Data | Experimental Data |

A Framework for Chemical Stability Assessment

Assessing chemical stability involves determining the intrinsic stability of the molecule and identifying potential degradation products. This is achieved through forced degradation (stress testing) and the development of a stability-indicating analytical method , typically using HPLC.[14][15][16] Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition.[7][17][18]

The Logic of Forced Degradation

The goal of stress testing is not to completely destroy the molecule, but to achieve a target degradation of 5-20%. This allows for the generation of sufficient quantities of degradation products for detection and identification without obscuring the overall chromatographic profile.[8] These studies are essential for developing and validating an analytical method that can separate the parent compound from all potential impurities and degradants, a requirement mandated by regulatory bodies like the ICH.[16][18]

Experimental Workflow: Forced Degradation and Analysis

Caption: Forced Degradation and Stability Analysis Workflow.

Detailed Forced Degradation Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the compound to the following conditions in parallel.[17][19] Include an unstressed control sample kept at 4°C in the dark.

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C). Monitor at several time points (e.g., 2, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or with gentle heat. The lactam ring in the isoindolinone core may be susceptible to base-catalyzed hydrolysis. Monitor frequently as this reaction can be rapid.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store aliquots of the stock solution and the solid compound at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution and solid compound to light with a specific overall illumination (e.g., 1.2 million lux hours) and near UV energy (e.g., 200 watt hours/square meter) as specified by ICH Q1B guidelines.

-

-

Sample Quenching: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis with a Stability-Indicating HPLC Method:

-

Method Development: Develop a reverse-phase HPLC method, typically using a C18 column with a gradient elution of water/acetonitrile containing a modifier like formic acid or trifluoroacetic acid. The goal is to achieve baseline separation between the parent peak and all degradant peaks.[20][21] A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Analysis: Inject the control and stressed samples into the HPLC system.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the parent peak and any new peaks corresponding to degradation products. Calculate the percentage of degradation and the relative amounts of each degradant.

-

-

Degradant Characterization: For significant degradation products, use LC-MS to obtain mass information, which is a critical first step in structural elucidation.[17]

Data Interpretation and Reporting

A comprehensive report should be generated that synthesizes all findings.

-

Solubility Profile: Discuss the solubility across different solvent classes. Is the compound more soluble in organic or aqueous media? How does pH affect its aqueous solubility? This information is vital for selecting vehicles for in vivo studies and solvents for formulation.

-

Stability Profile: Summarize the compound's lability under different stress conditions. Is it sensitive to acid, base, oxidation, heat, or light? Identifying the conditions under which the compound degrades provides crucial guidance for handling, storage, and formulation to prevent the formation of impurities.[8]

-

Degradation Pathway: Based on the stress testing, propose a preliminary degradation pathway. For example, hydrolysis of the lactam is a plausible pathway for the isoindolinone core. This understanding helps in predicting long-term stability.

Conclusion

The systematic characterization of solubility and stability is a non-negotiable step in the early development of any pharmaceutical candidate. By employing the robust shake-flask method for solubility and conducting comprehensive forced degradation studies with a validated stability-indicating HPLC method, researchers can build a deep and reliable understanding of this compound. This knowledge is paramount for making informed decisions, mitigating development risks, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. acdlabs.com [acdlabs.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Bromo-2-methylisoindolin-1-one | 1254319-51-1 [sigmaaldrich.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. 溶剂混溶性表 [sigmaaldrich.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. scispace.com [scispace.com]

An In-depth Technical Guide to 4-Bromo-2-methylisoindolin-1-one: Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 4-Bromo-2-methylisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry. While a definitive record of its initial discovery is not prominently available in scientific literature, this document consolidates available data to offer a comprehensive overview of its chemical properties, a probable synthetic pathway, and the broader scientific context of the isoindolinone scaffold.

Compound Profile and Chemical Identity

This compound is a brominated, N-methylated derivative of isoindolin-1-one. Its chemical identity is well-established in chemical databases.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | PubChem[1] |

| CAS Number | 435273-55-5 | PubChem[1] |

| Molecular Formula | C₉H₈BrNO | PubChem[1] |

| Molecular Weight | 226.07 g/mol | PubChem[1] |

| InChIKey | HNVZVGCFIFFWMV-UHFFFAOYSA-N | PubChem[1] |

The earliest public record of this compound in the PubChem database dates to December 5, 2007.[1]

The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a significant structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3] This scaffold's prevalence in drug discovery stems from its rigid, bicyclic structure which allows for the precise spatial orientation of functional groups, facilitating interactions with biological targets.[3]

Derivatives of isoindolinone have been investigated for a multitude of therapeutic applications, including:

-

Anticancer agents[2]

-

Inhibitors of carbonic anhydrase[2]

-

Anti-inflammatory agents

-

Antiviral compounds

-

Central nervous system modulators

The exploration of substituted isoindolinones like this compound is a logical progression in the field, aiming to fine-tune the pharmacological properties of this versatile scaffold. The introduction of a bromine atom can influence factors such as metabolic stability and binding affinity, while N-methylation can impact solubility and cell permeability.

Proposed Synthetic Pathway

A likely and efficient synthesis of this compound can be conceptualized as a two-step process, beginning with the synthesis of its unmethylated precursor, 4-Bromoisoindolin-1-one, followed by N-methylation.

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Bromoisoindolin-1-one

A plausible method for the synthesis of the precursor, 4-Bromoisoindolin-1-one, involves the cyclization of 3-bromo-2-(bromomethyl)benzoic acid methyl ester with ammonia.[4]

Experimental Protocol:

-

Dissolve 3-bromo-2-(bromomethyl)benzoic acid methyl ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add aqueous ammonia (e.g., 30% solution) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and a weak acid (e.g., 2M citric acid).

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to yield 4-Bromoisoindolin-1-one as a solid.[4]

Step 2: N-Methylation of 4-Bromoisoindolin-1-one

The final step to obtain this compound is the methylation of the nitrogen atom of the lactam.

Experimental Protocol:

-

Suspend 4-Bromoisoindolin-1-one (1.0 eq) in a dry, aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0°C to deprotonate the amide nitrogen.

-

Stir the mixture at this temperature for 30-60 minutes.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 eq), dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, quench it carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude material by column chromatography on silica gel to afford pure this compound.

Potential Applications and Future Directions

Given the diverse biological activities of the isoindolinone scaffold, this compound represents a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility as a chemical intermediate is its most prominent application.[4] The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination), allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Future research could focus on:

-

The synthesis and biological evaluation of a series of compounds derived from this compound.

-

Investigation of its potential as an inhibitor of various enzymes or as a ligand for receptors implicated in disease.

-

Computational studies to predict its binding modes with different biological targets.

Conclusion

This compound is a synthetic heterocyclic compound built upon the medicinally important isoindolinone core. While its specific discovery history is not well-documented, a robust and logical synthetic pathway can be proposed based on established chemical principles. Its primary value for researchers lies in its potential as a versatile intermediate for the synthesis of novel, biologically active compounds. The strategic placement of the bromo and methyl groups offers opportunities for both further chemical modification and fine-tuning of pharmacokinetic properties, making it a compound of interest for ongoing and future drug discovery efforts.

References

- 1. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

Unlocking the Therapeutic Potential of 4-Bromo-2-methylisoindolin-1-one: A Technical Guide for Preclinical Research

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide focuses on a specific derivative, 4-Bromo-2-methylisoindolin-1-one, providing a comprehensive overview of its potential biological activities based on the well-established pharmacology of the isoindolinone class. While direct biological data for this specific molecule is not extensively available, this document serves as a roadmap for researchers and drug development professionals to explore its therapeutic promise. We will delve into the rationale behind investigating its potential as an inhibitor of key cellular targets, provide detailed, field-proven experimental protocols for its evaluation, and present visual workflows to guide laboratory investigation.

Introduction: The Isoindolinone Scaffold and the Promise of this compound

The isoindolinone core is a bicyclic lactam that is present in a variety of natural products and synthetic molecules with significant pharmaceutical applications.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4] The specific substitutions on the isoindolinone ring system play a crucial role in determining the compound's biological target and potency.

This compound (PubChem CID: 21907534) is a synthetic organic compound characterized by a bromine atom at the 4-position of the isoindolinone ring and a methyl group on the nitrogen atom.[5] While this specific compound is not extensively studied, its structural features suggest several avenues for investigation. The presence of the bromine atom, a halogen, can influence the compound's pharmacokinetic properties and binding interactions with target proteins.[6] The N-methylation can impact solubility and metabolic stability.

This guide will explore the most promising potential biological activities of this compound based on the known activities of structurally related isoindolinone derivatives. These include, but are not limited to, inhibition of Poly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDACs), and various protein kinases.

Potential Biological Activities and Therapeutic Targets

The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ makes it a prime candidate for inhibiting enzymes that utilize NAD+, such as PARP.[4][7] Furthermore, the planar nature of the isoindolinone ring system allows it to interact with the active sites of various enzymes, including HDACs and kinases.

PARP Inhibition: A Potential Avenue for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[4] PARP inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[4] The isoindolinone scaffold is a known pharmacophore for PARP inhibition, and several isoindolinone-based PARP inhibitors have been developed.[7][8]

The rationale for investigating this compound as a PARP inhibitor lies in the established success of the isoindolinone core in targeting the PARP active site.[4] The bromine substitution could potentially enhance binding affinity through halogen bonding or by modifying the electronic properties of the aromatic ring.

HDAC Inhibition: Epigenetic Modulation in Disease

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other proteins.[9][10] HDAC inhibitors have been approved for the treatment of certain cancers and are being investigated for a range of other diseases.[11][12] Numerous isoindolinone derivatives have been identified as potent HDAC inhibitors.[9][13] The isoindolinone scaffold can act as a zinc-binding group or as a capping group in the design of HDAC inhibitors.

The potential of this compound as an HDAC inhibitor warrants investigation. The substituted isoindolinone ring could interact with the substrate-binding region of HDACs, and the bromine atom may form specific interactions within the enzyme's active site.[13]

Kinase Inhibition: Targeting Cellular Signaling Pathways

Protein kinases are a large family of enzymes that regulate a wide variety of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The isoindolinone and the structurally related indolinone scaffolds have been successfully utilized to develop inhibitors of various kinases, including receptor tyrosine kinases and cyclin-dependent kinases (CDKs).[14][15][16] For instance, isoindolin-1-one derivatives have been explored as potential inhibitors of CDK7 and PI3Kγ.[15][17]

Given the prevalence of the isoindolinone core in kinase inhibitors, this compound represents a candidate for screening against a panel of kinases to identify potential inhibitory activity.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for assessing the potential biological activities of this compound. These protocols are designed to be self-validating with the inclusion of appropriate controls.

In Vitro Cytotoxicity Assessment

A primary step in evaluating a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cell lines (e.g., BRCA-mutated breast cancer cell line for PARP inhibitor potential, or a panel of cancer cell lines for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug as a positive control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assays

Directly assessing the inhibitory effect of the compound on specific enzymes is crucial.

Protocol: PARP-1 Inhibition Assay (Colorimetric)

-

Reagent Preparation: Prepare assay buffer, PARP-1 enzyme, activated DNA, and NAD+.

-

Assay Setup: In a 96-well plate, add the assay buffer, activated DNA, and varying concentrations of this compound (e.g., 1 nM to 10 µM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.

-

Enzyme Addition: Add the PARP-1 enzyme to each well and incubate for 10 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding NAD+ to each well and incubate for 60 minutes at 37°C.

-

Detection: The assay principle involves the consumption of NAD+ by PARP-1. The remaining NAD+ is then used in a subsequent colorimetric reaction. Add the developing solution and incubate for 15-30 minutes.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the compound and determine the IC50 value.

Protocol: HDAC Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare assay buffer, HDAC enzyme (e.g., HDAC1), and a fluorogenic HDAC substrate.

-

Assay Setup: In a 96-well plate, add the assay buffer and varying concentrations of this compound (e.g., 1 nM to 10 µM). Include a known HDAC inhibitor (e.g., Vorinostat) as a positive control and a vehicle control.

-

Enzyme Addition: Add the HDAC enzyme to each well and incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add the fluorogenic HDAC substrate and incubate for 30-60 minutes at 37°C.

-

Development: Add the developer solution, which contains a protease that digests the deacetylated substrate to release a fluorophore. Incubate for 15-20 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC50 value.

Kinase Inhibition Profiling

To assess the potential of this compound as a kinase inhibitor, a broad kinase panel screening is recommended, followed by detailed IC50 determination for any identified hits.

Protocol: Kinase Panel Screening (Example using a commercial service)

-

Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO) to a contract research organization (CRO) offering kinase profiling services.

-

Screening: The CRO will typically perform a single-point inhibition assay at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of protein kinases. The activity of each kinase is measured, often using a radiometric or fluorescence-based assay.

-

Data Analysis: The results are provided as a percentage of inhibition for each kinase. Kinases showing significant inhibition (e.g., >50%) are considered "hits".

Protocol: Kinase IC50 Determination

For any identified kinase "hits" from the panel screen, a dose-response experiment should be performed to determine the IC50 value. The protocol will be specific to the kinase and the assay format (e.g., ADP-Glo™, Z'-LYTE™) but generally follows these steps:

-

Reagent Preparation: Prepare the specific kinase, substrate, ATP, and assay buffer.

-

Assay Setup: In a suitable microplate, add the assay buffer and serially diluted this compound.

-

Reaction Initiation: Add the kinase, substrate, and ATP to initiate the reaction. Incubate for the recommended time and temperature.

-

Detection: Add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).

-

Signal Measurement: Read the signal (luminescence, fluorescence) using a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Visualization of Key Concepts

To aid in the understanding of the experimental workflows and potential mechanisms of action, the following diagrams are provided.

Caption: Experimental workflow for evaluating this compound.

Caption: Simplified PARP1 signaling pathway and point of inhibition.

Caption: Mechanism of HDAC action and inhibition.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the extensive biological activities of the broader isoindolinone class, this compound warrants investigation as a potential inhibitor of PARP, HDACs, and various protein kinases. The experimental protocols outlined in this guide provide a robust framework for initiating the preclinical evaluation of this compound. Successful identification of a primary biological target would pave the way for further lead optimization, structure-activity relationship (SAR) studies, and in vivo efficacy testing. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors [mdpi.com]

- 13. Potent non-hydroxamate inhibitors of histone deacetylase-8: Role and scope of an isoindolin-2-yl linker with an α-amino amide as the zinc-binding unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 15. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Mechanism of Action Studies for 4-Bromo-2-methylisoindolin-1-one

This document provides a comprehensive framework for conducting preliminary mechanism of action (MoA) studies on the novel compound 4-Bromo-2-methylisoindolin-1-one. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established methodologies with strategic insights to build a robust, data-driven understanding of the compound's biological activity. The approach is hypothesis-driven, leveraging the known pharmacological landscape of the isoindolinone scaffold to design a logical, tiered investigational workflow.

Introduction and Compound Profile

1.1. The Investigational Compound: this compound

This compound is a synthetic organic compound belonging to the isoindolinone family.[1][2] The isoindolinone nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically approved drugs with a wide range of biological activities.[3][4][5]

-

CAS Number: 435273-55-5[2]

-

Structure:

(Image Source: PubChem CID 21907534)

Currently, this compound is primarily documented as a synthetic intermediate, with no extensive public data on its biological effects.[1] This necessitates a foundational, unbiased, yet strategically guided approach to elucidating its MoA.

1.2. The Isoindolinone Scaffold: A Foundation for Hypothesis

The isoindolinone framework is a wellspring of pharmacological activity. Derivatives have been identified as potent modulators of several key cellular targets, providing a logical starting point for our investigation.[5][7]

-

Anticancer Agents: Many isoindolinone derivatives exhibit potent antiproliferative activity.[8] Their mechanisms often involve the inhibition of critical enzymes in cancer progression, such as:

-

Poly (ADP-ribose) Polymerase (PARP): The core structure of this compound shares similarities with known PARP inhibitors, a class of drugs that exploit deficiencies in DNA damage repair pathways in cancer cells.[9][10][11]

-

Histone Deacetylases (HDACs): Certain isoindolinones act as HDAC inhibitors, modifying chromatin structure and gene expression to induce cell cycle arrest and apoptosis in tumor cells.[12]

-

Kinases: As a versatile scaffold, isoindolinones have been developed as inhibitors of various protein kinases, which are central regulators of cell signaling pathways frequently dysregulated in cancer.[7]

-

-

Other Biological Activities: The scaffold has also been associated with anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[7][13]

Based on this precedent, we can formulate several primary hypotheses for the MoA of this compound, focusing initially on oncology-relevant targets.

Hypothesis-Driven MoA Investigation: A Tiered Approach

We propose a multi-tiered experimental strategy designed to efficiently narrow the field of potential mechanisms, validate primary targets, and characterize the compound's cellular effects. This workflow ensures that each stage of the investigation is built upon a solid foundation of data from the previous tier.

Tier 1: Broad Screening and Initial Hypothesis Testing

The objective of Tier 1 is to cast a wide net, identifying the most probable biological space in which our compound operates. This is achieved through parallel phenotypic and biochemical screening.

3.1. Phenotypic Screening: Antiproliferative Activity

This initial screen assesses the compound's ability to inhibit the growth of various cancer cell lines. The choice of cell lines is critical for hypothesis testing.

-

Rationale: An antiproliferative effect is a common hallmark of inhibitors targeting PARP, kinases, or HDACs. By including cell lines with known genetic vulnerabilities (e.g., BRCA1/2 mutations, which confer sensitivity to PARP inhibitors), we can generate early, correlative evidence for a specific MoA.[9][14]

Protocol 1: Cell Viability (MTS) Assay

-

Cell Plating: Seed selected cancer cell lines (e.g., MCF-7, MDA-MB-436 [BRCA1 mutant], A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Treat cells in triplicate and include vehicle (DMSO) and no-treatment controls.

-

Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

-

Viability Assessment: Add MTS reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours.

-

Data Acquisition: Measure absorbance at 490 nm using a plate reader.

-

Analysis: Normalize data to vehicle controls and plot as percent viability versus compound concentration.

Table 1: Hypothetical Antiproliferative Screening Data (GI₅₀ Values in µM)

| Cell Line | Genotype | This compound | Olaparib (Control) |

|---|---|---|---|

| MCF-7 | BRCA Wild-Type | > 50 | 15.2 |

| MDA-MB-436 | BRCA1 Mutant | 1.5 | 0.1 |

| A549 | Lung Carcinoma | 25.8 | 20.1 |

| HCT116 | Colon Carcinoma | 31.2 | 18.5 |

-

Interpretation: In this hypothetical scenario, the pronounced sensitivity of the BRCA1-mutant cell line strongly suggests a PARP-inhibition-like mechanism of synthetic lethality.[10]

3.2. Biochemical Screening: Direct Target Identification

Parallel to phenotypic screening, we directly test the compound's activity against key enzyme classes suggested by its scaffold.

-

Rationale: Biochemical assays provide direct evidence of enzyme inhibition, independent of cellular complexity. This allows for clean, unambiguous identification of primary molecular targets.[15][16]

Recommended Screens:

-

PARP1/2 Enzymatic Assay: A fluorescence or luminescence-based assay measuring the consumption of NAD+ or the production of poly(ADP-ribose) (PAR).

-

Broad Kinase Panel: A large-scale binding or activity screen (e.g., KinomeScan™, Reaction Biology) against hundreds of kinases to identify potential targets.[15][17]

-

HDAC Activity Assay: A fluorometric assay measuring the deacetylation of a fluorescently labeled substrate.

Tier 2: Target Validation and Pathway Analysis

If Tier 1 yields promising "hits," the goal of Tier 2 is to validate these targets in a cellular context and investigate the immediate downstream signaling consequences.

4.1. IC₅₀ Determination

For any enzyme inhibited in Tier 1, a full dose-response curve is generated to accurately determine the compound's potency (IC₅₀ value). This is a standard and critical step for characterizing any inhibitor.

4.2. Cellular Target Engagement

-

Rationale: A compound may inhibit an enzyme in a test tube but fail to engage it within a living cell due to poor permeability or rapid efflux. Cellular target engagement assays confirm that the compound reaches and binds to its intended target in a physiological environment.[17][18]

Protocol 2: NanoBRET™ Target Engagement Assay (Hypothetical Kinase Target)

-

Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

Cell Plating: Plate transfected cells in a 96-well white plate and incubate for 24 hours.

-

Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer and varying concentrations of this compound to the cells.

-

Substrate Addition: Add the NanoLuc® substrate and incubate.

-

Data Acquisition: Measure both donor (460 nm) and acceptor (610 nm) emission.

-

Analysis: Calculate the BRET ratio. Competitive displacement of the tracer by the compound results in a decreased BRET signal, allowing for the determination of an IC₅₀ for target binding.[18]

4.3. Pathway Modulation Analysis via Western Blot

-

Rationale: Once target engagement is confirmed, we must verify that this binding event leads to the expected functional consequence on the relevant signaling pathway.

Protocol 3: Western Blot for PARP Activity (γH2AX)

-

Cell Treatment: Treat a sensitive cell line (e.g., MDA-MB-436) with 1x, 5x, and 10x the GI₅₀ concentration of the compound for 24 hours. Include a known PARP inhibitor as a positive control.

-

Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), a marker of DNA double-strand breaks that accumulate when PARP-mediated repair is inhibited.

-

Incubate with a secondary HRP-conjugated antibody.

-

-

Detection: Use an ECL substrate and image the blot. Re-probe for a loading control (e.g., β-actin).

-

Analysis: Quantify band intensity. A dose-dependent increase in γH2AX indicates inhibition of the DNA damage repair pathway, consistent with PARP inhibition.

Tier 3: Characterization of Cellular Mechanism

With a validated target and pathway, Tier 3 aims to connect this molecular activity to the ultimate cellular phenotype observed in Tier 1 (i.e., loss of viability).

-

Rationale: Understanding how a compound kills cells—whether by halting their division (cytostasis) or by actively inducing cell death (apoptosis)—is fundamental to its preclinical profile.[19]

5.1. Cell Cycle Analysis

-

Method: Propidium Iodide (PI) staining followed by flow cytometry.

-

Expected Outcome for PARP Inhibitor: Accumulation of cells in the G2/M phase of the cell cycle, as unresolved DNA damage prevents mitotic entry.

5.2. Apoptosis Assay

-

Method: Annexin V and PI co-staining followed by flow cytometry.

-

Expected Outcome: A dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptosis) would confirm that the compound's antiproliferative activity is due to the induction of programmed cell death.[19]

Data Interpretation and Future Directions

The culmination of this three-tiered investigation will yield a preliminary MoA profile for this compound. For instance, a successful investigation might conclude:

"this compound is a potent, cell-active inhibitor of PARP1. It demonstrates selective cytotoxicity against BRCA1-mutant cancer cells. Target engagement in cells leads to an accumulation of DNA damage markers, resulting in G2/M cell cycle arrest and subsequent induction of apoptosis."

Conclusion

Elucidating the mechanism of action is a critical and complex phase of drug discovery.[16][20] For a novel compound like this compound, a systematic, hypothesis-driven approach is paramount. By leveraging the known pharmacology of the isoindolinone scaffold, we can design an efficient and logical experimental plan. The tiered workflow described herein, progressing from broad screening to specific cellular characterization, ensures a cost-effective and scientifically rigorous path to understanding the compound's biological function, ultimately enabling informed decisions on its potential as a therapeutic candidate.

References

- 1. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]